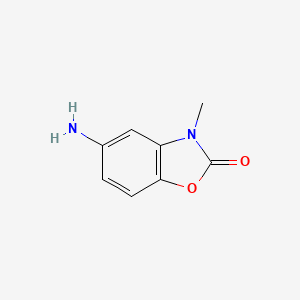

5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPPHIWSRUYRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634587 | |

| Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-09-5 | |

| Record name | 5-Amino-3-methyl-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a valuable heterocyclic intermediate in pharmaceutical research and drug development. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] This document details a scientifically-grounded, two-step synthetic approach, beginning with the cyclization and methylation of a readily available aminophenol derivative, followed by a highly efficient reduction. The narrative emphasizes the chemical logic behind procedural choices, provides a detailed, replicable experimental protocol, and summarizes key quantitative data. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Strategic Overview

This compound is a key building block whose structure combines the rigid, planar benzoxazolone core with a reactive primary amine. This amine group serves as a critical handle for further chemical modification, allowing for the construction of diverse molecular libraries for screening and lead optimization. The benzoxazolone nucleus itself is recognized for its favorable physicochemical properties and its ability to act as a bioisostere for other chemical moieties, contributing to its prevalence in pharmaceuticals.[2]

The synthetic strategy outlined herein is predicated on reliability, scalability, and the use of well-established chemical transformations. The most logical and field-proven approach involves the synthesis of a nitro-substituted precursor, 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one, followed by its subsequent reduction to the target amine.[3] This pathway is advantageous for several reasons:

-

Precursor Availability: The synthesis begins with 2-amino-4-nitrophenol, a commercially available and inexpensive starting material where the functional groups are correctly positioned for the desired transformations.

-

Robust Reactions: The chosen reactions—cyclization, N-alkylation, and nitro group reduction—are high-yielding and well-documented in the literature for this class of compounds.[4][5]

-

Chemoselectivity: The reduction of an aromatic nitro group is a highly selective transformation that can be achieved under conditions that do not affect the benzoxazolone core, ensuring the integrity of the final product.

The overall synthetic workflow is visualized below.

Figure 1: Proposed two-step synthesis pathway for this compound.

Mechanistic Rationale and Experimental Choices

Step 1: Synthesis of 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one

This initial step is accomplished in two sequential reactions: intramolecular cyclization followed by N-methylation.

Part A: Cyclization of 2-Amino-4-nitrophenol

The formation of the benzoxazolone ring from an o-aminophenol is a condensation reaction that requires a carbonyl source.[6] While hazardous reagents like phosgene or its derivatives can be used, a safer and more common laboratory-scale method involves heating the aminophenol with urea.[5]

-

Causality: At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) and ammonia. The nucleophilic amino group of the 2-amino-4-nitrophenol attacks the isocyanic acid. The resulting adduct then undergoes a rapid intramolecular cyclization, where the phenolic hydroxyl group attacks the carbonyl carbon, eliminating ammonia and forming the stable five-membered benzoxazolone ring. This method is robust and avoids the handling of highly toxic reagents.

Part B: N-Methylation

With the 5-nitro-1,3-benzoxazol-2(3H)-one intermediate formed, the next stage is the methylation of the nitrogen atom at the 3-position. This is a standard Williamson ether synthesis-type reaction applied to an amide nitrogen.

-

Experimental Choice: Dimethyl sulfate ((CH₃)₂SO₄) is an effective and economical methylating agent for this purpose. The reaction is performed in the presence of a mild base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone. The base is crucial as it deprotonates the weakly acidic N-H of the benzoxazolone, generating a nucleophilic anion. This anion then readily attacks the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction to yield the desired N-methylated product. Acetone is an ideal solvent as it effectively dissolves the reactants and is easily removed during workup.

Step 2: Reduction of the Nitro Intermediate

The conversion of the aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean reaction profile, and excellent chemoselectivity.

-

Causality and Trustworthiness: The reaction involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro group of the substrate. This proximity facilitates the stepwise transfer of hydrogen atoms, reducing the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates, ultimately yielding the primary amine (-NH₂). The only by-product is water, making the purification process straightforward—typically involving simple filtration to remove the catalyst followed by solvent evaporation. This method is highly reliable and avoids the use of stoichiometric metallic reductants (like tin or iron) which would require more complex acidic or basic workups.[3]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1a: Synthesis of 5-Nitro-1,3-benzoxazol-2(3H)-one

-

To a 100 mL round-bottom flask, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and urea (12.0 g, 0.2 mol).

-

Mix the solids thoroughly with a glass rod.

-

Fit the flask with a condenser and heat the mixture in an oil bath to 160-170 °C.

-

Maintain heating for 3-4 hours. The mixture will melt, and vigorous evolution of ammonia gas will be observed. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to approximately 100 °C, then carefully add 50 mL of hot water.

-

Stir the suspension while it cools to room temperature.

-

Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water (3 x 50 mL), and dry in a vacuum oven at 80 °C.

Step 1b: Synthesis of 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one

-

In a 250 mL round-bottom flask, suspend the dried 5-nitro-1,3-benzoxazol-2(3H)-one (18.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in 150 mL of acetone.

-

Stir the suspension vigorously at room temperature.

-

Add dimethyl sulfate (10.5 mL, 0.11 mol) dropwise over 20 minutes using an addition funnel.

-

After the addition is complete, heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the solid from ethanol to afford pure 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one as a pale yellow solid.

Step 2: Synthesis of this compound

-

Charge a 500 mL hydrogenation flask or a suitable pressure vessel with 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one (19.4 g, 0.1 mol) and 10% Palladium on Carbon (Pd/C) catalyst (approx. 1.0 g, 5% w/w).

-

Add 200 mL of a solvent mixture, such as 1:1 Ethanol:Tetrahydrofuran (THF), to dissolve the starting material.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-4 atm (approx. 50 psi).

-

Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete (usually 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (2 x 25 mL).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic pathway. Yields are representative of typical outcomes for these classes of reactions.

| Parameter | Step 1a | Step 1b | Step 2 |

| Product Name | 5-Nitro-1,3-benzoxazol-2(3H)-one | 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one | This compound |

| Molecular Weight ( g/mol ) | 180.12 | 194.15 | 164.16 |

| Representative Yield | 85-95% | 90-98% | >95% |

| Typical Reaction Time | 3-4 hours | 4-6 hours | 4-8 hours |

| Purification Method | Filtration & Washing | Recrystallization | Filtration & Recrystallization |

Conclusion

The synthesis of this compound is reliably achieved through a strategic, two-step process centered on the reduction of a nitro-substituted intermediate. The pathway leverages common, well-understood reactions, starting from an inexpensive precursor and proceeding through high-yielding steps. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for laboratory synthesis, enabling researchers and drug development professionals to efficiently access this versatile chemical building block for further derivatization and discovery efforts.

References

-

Ulusoy, N., Gürsoy, A., & Ötük, G. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10.

-

Shaik, A. B., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie.

-

Kraviecka, M., et al. (2017). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 74(1), 245-252.

-

BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem Technical Guides.

-

Shaik, A. B., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed.

-

ChemicalBook. (n.d.). This compound(SALTDATA: FREE) synthesis. ChemicalBook.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Organic Chemistry Portal.

-

Aydın, A., et al. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2154.

-

Kasprzak, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 4. Benzoxazolone synthesis [organic-chemistry.org]

- 5. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one (CAS Number 99584-09-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound belonging to the esteemed benzoxazolone class of molecules. While specific research on this particular derivative is not extensively documented in publicly available literature, its structural motifs—a reactive amino group and a methylated nitrogen within a privileged scaffold—suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document, therefore, serves as a prospective guide, amalgamating established synthetic methodologies for analogous compounds to propose a robust pathway for its preparation and characterization. We will delve into its physicochemical properties, propose detailed experimental protocols for its synthesis and analysis, and discuss its potential applications based on the well-documented activities of the broader aminobenzoxazolone family.

Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Drug Discovery

The benzoxazolone core is a bicyclic heterocyclic system that has garnered significant attention from the scientific community. Its rigid structure, combined with the presence of both hydrogen bond donors and acceptors, makes it an ideal scaffold for designing molecules with high affinity for various biological targets.[1] Derivatives of benzoxazolone have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Exhibiting cytotoxic effects against various cancer cell lines.

-

Analgesic and Anti-inflammatory: Showing promise in pain management and the treatment of inflammatory conditions.[1]

-

Neuroprotective: Offering potential therapeutic avenues for neurodegenerative diseases.[1]

-

Antimicrobial: Displaying activity against a range of bacterial and fungal pathogens.

The subject of this guide, this compound, is a unique derivative possessing a primary amino group at the 5-position and a methyl group at the 3-position (the nitrogen atom). The amino group serves as a crucial functional handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds through reactions such as acylation, alkylation, and diazotization. The N-methylation can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

This guide aims to provide researchers with a foundational understanding of this promising molecule and to equip them with the necessary theoretical and practical knowledge to synthesize, characterize, and explore its potential applications.

Physicochemical and Spectroscopic Profile

Based on its structure and data from publicly available databases, the key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 99584-09-5 | [2] |

| Molecular Formula | C₈H₈N₂O₂ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| IUPAC Name | 5-amino-3-methyl-1,3-benzoxazol-2-one | [2] |

| SMILES | CN1C2=C(C=CC(=C2)N)OC1=O | [2] |

Predicted Spectroscopic Data

2.1.1. ¹H NMR Spectroscopy (Predicted)

In a solvent like DMSO-d₆, the following proton signals are anticipated:

-

Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group (approx. δ 5.0-5.5 ppm). The chemical shift of this peak can vary depending on the solvent and concentration.

-

N-Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the nitrogen atom (approx. δ 3.2-3.4 ppm).

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show eight distinct carbon signals:

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a carbamate carbonyl (approx. δ 154-156 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (approx. δ 105-150 ppm). The carbons attached to the oxygen, nitrogen, and amino groups will have distinct chemical shifts.

-

N-Methyl Carbon: A signal in the aliphatic region (approx. δ 28-30 ppm).

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.

-

C=O Stretching: A strong, sharp absorption band around 1750-1770 cm⁻¹ characteristic of the cyclic carbamate (oxazolone) carbonyl group.

-

C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

2.1.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 164. Common fragmentation patterns for benzoxazolones involve the loss of CO and other small molecules.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available 1,3-benzoxazol-2(3H)-one. This proposed pathway is designed for high yields and purity, with each step being a self-validating system through rigorous analytical characterization.

Caption: Proposed three-step synthesis of this compound.

Step 1: N-Methylation of 1,3-Benzoxazol-2(3H)-one

Causality: The initial step involves the alkylation of the nitrogen atom of the benzoxazolone ring. This is a standard procedure for introducing substituents at this position, which can modulate the molecule's electronic and steric properties. The use of a base is necessary to deprotonate the acidic N-H proton, forming a nucleophilic anion that readily reacts with an electrophilic methylating agent.

Protocol:

-

Reaction Setup: To a solution of 1,3-benzoxazol-2(3H)-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of Methylating Agent: While stirring the suspension at room temperature, add a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Methyl-1,3-benzoxazol-2(3H)-one.

Characterization of Intermediate 1 (3-Methyl-1,3-benzoxazol-2(3H)-one):

-

Appearance: White to off-white solid.

-

¹H NMR: The spectrum will show aromatic protons and a characteristic singlet for the N-CH₃ group around δ 3.3 ppm.

-

¹³C NMR: The spectrum will display the expected signals for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.

Step 2: Nitration of 3-Methyl-1,3-benzoxazol-2(3H)-one

Causality: This step introduces a nitro group onto the benzene ring, which will subsequently be reduced to the desired amino group. The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The benzoxazolone ring system is activating, and the substitution is expected to occur primarily at the 5- and 7-positions. Careful control of the reaction temperature is crucial to prevent over-nitration and side reactions.

Protocol:

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Reaction Setup: Dissolve 3-Methyl-1,3-benzoxazol-2(3H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture to the solution of the benzoxazolone derivative, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction is typically stirred at 0-5 °C for 1-2 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol will yield pure 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one.

Characterization of Intermediate 2 (3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one):

-

Appearance: Pale yellow solid.

-

¹H NMR: The aromatic region of the spectrum will show a downfield shift of the protons and a change in the splitting pattern due to the presence of the electron-withdrawing nitro group.

-

¹³C NMR: The carbon attached to the nitro group will be significantly deshielded.

-

IR: The spectrum will show strong characteristic peaks for the nitro group (asymmetric and symmetric stretching) around 1520 cm⁻¹ and 1340 cm⁻¹.

Step 3: Reduction of the Nitro Group

Causality: The final step is the reduction of the nitro group to a primary amine. Several methods are available for this transformation. Catalytic hydrogenation is a clean and efficient method, but other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective and may be more practical for smaller scale syntheses. The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule.

Protocol (using Tin(II) Chloride):

-

Reaction Setup: To a solution of 3-Methyl-5-nitro-1,3-benzoxazol-2(3H)-one (1.0 eq) in a solvent such as ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Addition of Acid: Add concentrated hydrochloric acid (HCl) dropwise while stirring. The reaction is typically exothermic.

-

Reaction Monitoring: The mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully neutralized with a base such as saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is basic. This will precipitate tin salts. The mixture is then filtered, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Characterization of the Final Product (this compound):

-

Appearance: Off-white to light brown solid.

-

¹H NMR, ¹³C NMR, IR, and MS: The spectra should be consistent with the predicted data outlined in Section 2.1.

Potential Applications and Future Directions

Given the pharmacological importance of the aminobenzoxazolone scaffold, this compound represents a valuable starting point for the development of new therapeutic agents.

Caption: Workflow for exploring the therapeutic potential of this compound.

The primary amino group at the 5-position is a key feature that allows for extensive derivatization. Researchers can explore a variety of chemical transformations to synthesize novel compounds with tailored properties. For example:

-

Acylation: Reaction with various acid chlorides or anhydrides to form amides, which could lead to compounds with enhanced biological activity.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in many drugs.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano group).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The resulting library of compounds can then be screened for various biological activities. Based on the known pharmacology of related benzoxazolones, promising areas for investigation include oncology, inflammation, neuroscience, and infectious diseases.

Conclusion

This compound is a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit prospective, framework for its synthesis and characterization. The proposed three-step synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data will aid researchers in the identification and characterization of the target molecule and its intermediates. By leveraging the versatile reactivity of the amino group, this compound can serve as a valuable platform for the discovery of new molecules with significant therapeutic potential. It is our hope that this guide will stimulate further research into this and other related aminobenzoxazolone derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Available from: [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. Available from: [Link]

Sources

Technical Guide: Structure Elucidation of 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development, ensuring compound identity, purity, and safety. This guide provides a comprehensive, in-depth protocol for the structural elucidation of the novel heterocyclic compound, 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one (C₈H₈N₂O₂). We present a multi-technique, orthogonal approach that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step methodologies but also the expert rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative for Unambiguous Structure Verification

This compound is a substituted benzoxazolone, a heterocyclic scaffold known to be a pharmacophore in compounds with a wide array of biological activities.[1][2] The precise positioning of the amino and methyl substituents on the core ring system is critical, as even minor structural variations can profoundly impact pharmacological activity, toxicity, and metabolic stability. Therefore, a rigorous and systematic approach to structure elucidation is not merely an academic exercise but a critical step in the quality control and regulatory validation of any potential drug candidate.

This guide moves beyond a simple recitation of techniques. It is structured to reflect the logical process of scientific inquiry, starting with the determination of the molecular formula and proceeding through the identification of functional groups to the final, detailed mapping of atomic connectivity.

The Integrated Elucidation Workflow

A successful structure elucidation relies on the synergistic interpretation of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combination allows for the confident assembly of the complete molecular structure.

Figure 1. A schematic overview of the integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Rationale: The first step in identifying an unknown compound is to determine its exact molecular formula. HRMS provides a highly accurate mass measurement, allowing for the calculation of the elemental composition.[3][4] This is a foundational data point that constrains all subsequent interpretations. An Orbitrap mass spectrometer is preferred for its high resolving power and mass accuracy.[5]

Expected Results

The molecular formula for this compound is C₈H₈N₂O₂.[6][7] The expected monoisotopic mass and the observed mass from HRMS should agree to within 5 ppm, providing high confidence in the elemental formula.

| Parameter | Expected Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Monoisotopic Mass | 164.0586 g/mol [6][8] |

| Observed [M+H]⁺ | ~165.0659 m/z |

| Required Mass Accuracy | < 5 ppm |

Protocol 1: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of LC-MS grade 50:50 acetonitrile/water.[5] Further dilute to a final concentration of approximately 10 µM.

-

Instrumentation: Utilize an Orbitrap-based mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen to generate the protonated molecular ion [M+H]⁺.

-

Calibration: Perform an external mass calibration prior to analysis. For enhanced accuracy, use an internal calibrant or "lock mass" to correct for instrumental drift.[9]

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500 with a resolving power of at least 60,000.

-

Data Analysis: Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the [M+H]⁺ ion.

Fragmentation Analysis

While the benzoxazolone core is relatively stable, tandem MS (MS/MS) can provide structural clues.[10] A characteristic fragmentation pathway for benzoxazolones involves the loss of CO₂.

Figure 2. Predicted primary fragmentation of the parent ion in positive ESI mode.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11][12] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[12] For our target molecule, we expect to see clear evidence of the amine, the cyclic carbamate (amide), and the aromatic ring.

Expected Absorption Bands

The following table summarizes the key vibrational modes anticipated for the target structure.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |

| Amine (N-H) | N-H Stretch | 3450-3300 | Two sharp-to-medium bands[11] |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium-to-weak, sharp bands |

| Alkyl C-H (N-CH₃) | C-H Stretch | 3000-2850 | Medium-to-weak, sharp bands[13] |

| Carbonyl (C=O) | C=O Stretch | 1780-1750 | Very strong, sharp peak[11] |

| Aromatic Ring | C=C Stretch | 1620-1580 | Medium-to-strong bands |

| Amide C-O | C-O-C Stretch | 1250-1200 | Strong absorption[14] |

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values to confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[15][16] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom in the molecule. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.[15][17]

1D NMR (¹H, ¹³C, DEPT-135): The Building Blocks

-

¹H NMR: Provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).

-

¹³C NMR: Shows the number of different carbon environments.

-

DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment that distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C=O) are absent.

Predicted 1D NMR Data

| ¹H NMR | Atom(s) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| Signal A | H4 | ~6.8 | d | 1H | Ortho to -NH₂ group, shielded. |

| Signal B | H6 | ~6.7 | dd | 1H | Ortho and para to substituents. |

| Signal C | H7 | ~7.0 | d | 1H | Ortho to oxygen, deshielded. |

| Signal D | NH₂ | ~3.5-4.5 | br s | 2H | Broad, exchangeable protons. |

| Signal E | N-CH₃ | ~3.4 | s | 3H | Singlet, attached to nitrogen. |

| ¹³C NMR | Atom(s) | Predicted Shift (ppm) | DEPT-135 | Rationale |

| C1 | C2 (C=O) | ~155 | Absent | Carbonyl carbon. |

| C2 | C7a | ~142 | Absent | Quaternary, attached to O and N. |

| C3 | C5 | ~140 | Absent | Quaternary, attached to NH₂. |

| C4 | C3a | ~130 | Absent | Quaternary, aromatic. |

| C5 | C7 | ~112 | Positive (CH) | Aromatic CH. |

| C6 | C4 | ~110 | Positive (CH) | Aromatic CH. |

| C7 | C6 | ~105 | Positive (CH) | Aromatic CH. |

| C8 | N-CH₃ | ~28 | Positive (CH₃) | Methyl carbon. |

2D NMR (COSY, HSQC, HMBC): Connecting the Atoms

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H).[15] This is crucial for tracing out the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (¹J-coupling).[17] This definitively links the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling).[17][18] This is the key experiment for piecing together the molecular fragments and confirming the placement of substituents on the heterocyclic core.

Figure 3. Key predicted HMBC correlations for confirming the N-methyl and substituent positions.

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of the NH₂ protons, often allowing them to be observed more clearly.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

2D Experiments:

-

Acquire a gradient-selected COSY spectrum.

-

Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for a ¹J(CH) of ~145 Hz.

-

Acquire a gradient-selected HMBC spectrum optimized for a long-range coupling of 8 Hz.

-

-

Data Analysis:

-

Step 1: Assign the N-CH₃ group (singlet, ~3.4 ppm) and the aromatic protons from the ¹H spectrum.

-

Step 2: Use the COSY spectrum to confirm the connectivity between the aromatic protons.

-

Step 3: Use the HSQC spectrum to assign the carbon attached to each proton.

-

Step 4: Use the HMBC spectrum to assemble the structure. Critically, look for the correlation from the N-CH₃ protons to the C=O carbon (C2) and the quaternary carbon C7a. This confirms the position of the methyl group. Look for correlations from the aromatic protons to the quaternary carbons to lock in the substitution pattern.

-

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying the orthogonal techniques of HRMS, FTIR, and a comprehensive suite of NMR experiments, the structure of this compound can be elucidated with an exceptionally high degree of confidence. The molecular formula from HRMS provides the elemental foundation. FTIR confirms the presence of the required chemical functionalities. Finally, the complete set of NMR data acts as a self-validating system, where the connectivity map derived from 2D experiments must be fully consistent with the chemical environments observed in the 1D spectra. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development applications.

References

- Fateallchem. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.

- Journal of Chinese Mass Spectrometry Society. (1986). Application of Mass Spectra Isotope to Interpret the Derivatives of the Benzoxazolone.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

-

PubChem. (n.d.). 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]

- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.

-

University of Texas Medical Branch. (n.d.). HRMS Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

- University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.

- MPG.PuRe. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones.

-

ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Retrieved from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

-

SpringerLink. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts. Retrieved from [Link]

-

AWS. (n.d.). benzoxazol-2-yl. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Retrieved from [Link]

Sources

- 1. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazolone synthesis [organic-chemistry.org]

- 3. measurlabs.com [measurlabs.com]

- 4. algimed.com [algimed.com]

- 5. HRMS Analysis [utmb.edu]

- 6. 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | C8H8N2O2 | CID 23505663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. fateallchem.dk [fateallchem.dk]

- 11. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 12. azooptics.com [azooptics.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. emerypharma.com [emerypharma.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 18. chem.libretexts.org [chem.libretexts.org]

The Benzoxazolone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazolone nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including a discrete profile, weakly acidic nature, and the presence of both lipophilic and hydrophilic fragments, make it an attractive framework for designing novel therapeutic agents.[1][4][5] This versatile core has led to the development of pharmaceuticals with a wide array of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][5] Several benzoxazolone-based molecules have been commercialized, and others are currently in clinical trials, underscoring their therapeutic potential.[1][4][5]

This technical guide provides a comprehensive overview of the diverse biological activities of benzoxazolone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Part 1: The Spectrum of Biological Activity

Benzoxazolone derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for treating a wide array of diseases.[6][7]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzoxazolone derivatives have shown significant promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]

The precise antimicrobial mechanisms of benzoxazolone derivatives are still under investigation and can vary depending on the specific substitutions on the core structure. However, some proposed mechanisms include the inhibition of essential bacterial enzymes and disruption of the microbial cell membrane. The lipophilic character of substituents on the aromatic ring and the electrophilic nature of the heterocyclic nitrogen atom are believed to play a role in their activity.[9]

Studies have shown that the nature and position of substituents on the benzoxazolone ring significantly influence antimicrobial efficacy. For instance, the introduction of a chlorine atom at the para position of an N-phenyl ring has been shown to increase activity against Staphylococcus aureus.[8] Similarly, meta or para methyl substitutions on the N-phenyl ring of propionamide derivatives enhance activity against S. aureus and Enterococcus faecalis.[8] The 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative has been identified as a particularly potent compound against Escherichia coli, S. aureus, and E. faecalis.[6][8]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzoxazolone derivatives against various microbial strains.

| Compound | Substituent | S. aureus (MIC µg/mL) | E. faecalis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |

| 1 | N-(m-tolyl)propionamide | - | - | Active | - | [6][8] |

| 2 | N-phenylacetamide (p-Cl) | Increased Activity | - | - | - | [8] |

| 3 | N-phenylpropionamide (m-CH3) | Increased Activity | Increased Activity | - | - | [8] |

| 4 | N-phenylpropionamide (p-CH3) | Increased Activity | Increased Activity | - | - | [8] |

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of benzoxazolone derivatives.

1. Preparation of Materials:

- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

- 96-well microtiter plates.

- Bacterial/fungal suspension adjusted to 0.5 McFarland standard.

- Benzoxazolone derivatives dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

2. Assay Procedure:

- Dispense 100 µL of broth into each well of the microtiter plate.

- Add 100 µL of the stock drug solution to the first well and perform serial two-fold dilutions across the plate.

- Inoculate each well with 5 µL of the microbial suspension.

- Include a positive control (microbe without drug) and a negative control (broth without microbe).

- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

3. Data Interpretation:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzoxazolone derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[11][12][13]

A significant mechanism for the anti-inflammatory effects of certain benzoxazolone derivatives is the inhibition of the p38/ERK-mediated MAPK-NF-κB/iNOS signaling pathway.[14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as nitric oxide (NO).[14] Some derivatives also act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory fatty acid epoxides.[11] Additionally, some compounds have been shown to be inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which is involved in sensing lipopolysaccharide (LPS) and initiating an inflammatory response.[15][16]

Caption: Inhibition of the MAPK/NF-κB pathway by benzoxazolone derivatives.

For anti-inflammatory activity via sEH inhibition, the introduction of a lipophilic amino acid has been shown to increase inhibitory activity.[11] Derivatives containing phenyl, pyrrolidine, or sulfhydryl groups have demonstrated notable potency.[11] In the case of 4-sulfonyloxy/alkoxy benzoxazolone derivatives, specific substitutions led to compounds with stronger inhibitory activity against NO production than the parent compound.[14]

| Compound | Target | IC50 (µM) | In Vivo Model | In Vivo Activity | Reference |

| 3g | sEH | 1.72 | Xylene-induced ear edema | Strong | [11] |

| 4j | sEH | 1.07 | - | - | [11] |

| 2h | NO Production | 17.67 | Xylene-induced ear edema | Higher than Celecoxib | [14] |

| 2h | IL-1β Production | 20.07 | - | - | [14] |

| 2h | IL-6 Production | 8.61 | - | - | [14] |

| 3g (MD2i) | IL-6 Production | 5.09 | - | - | [15][16] |

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of the benzoxazolone derivatives for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Griess Reagent Preparation:

- Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

- Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

- Mix equal volumes of Solution A and Solution B immediately before use.

3. Assay Procedure:

- Collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of the Griess reagent to each supernatant sample.

- Incubate at room temperature for 10 minutes, protected from light.

4. Data Measurement:

- Measure the absorbance at 540 nm using a microplate reader.

- Calculate the nitrite concentration using a sodium nitrite standard curve.

Anticancer Activity

Benzoxazolone derivatives have emerged as a promising class of compounds with potential anticancer activity against various cancer cell lines.[17][18][19]

The anticancer mechanisms of benzoxazolone derivatives are diverse and can involve the induction of apoptosis (programmed cell death).[17] Some derivatives have been shown to increase the expression of pro-apoptotic proteins like FasL and caspase-3, and promote the release of cytochrome-c from mitochondria.[17] Additionally, some benzoxazolone derivatives act as inhibitors of acid ceramidase (AC), an enzyme that hydrolyzes ceramide, a pro-apoptotic lipid messenger.[20][21] By inhibiting AC, these compounds can increase intracellular ceramide levels, leading to cancer cell death.

Caption: Pro-apoptotic mechanism of benzoxazolone derivatives.

The presence of a piperazine substituent on the nitrogen atom of the benzoxazolone ring, along with a chlorine substituent at the 5-position, has been shown to be effective in reducing the viability of MCF-7 breast cancer cells.[17] N-substitution on the benzoxazolone core appears to be a key factor for enhancing anticancer effects.[5][17]

| Compound | Cell Line | Concentration for Effect | Effect | Reference |

| Compound 1 (piperazine) | MCF-7 | 100 µM (48h) | Reduced cell viability, Increased FasL & Caspase-3 | [17] |

| Compound 2 (5-Cl, piperazine) | MCF-7 | 50 µM (48h) | Reduced cell viability, Increased Caspase-3 & Cytochrome-c | [17] |

This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

- Treat the cells with various concentrations of the benzoxazolone derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).

- Include a vehicle control (e.g., DMSO) and an untreated control.

3. MTT Addition:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

- Cell viability is expressed as a percentage of the untreated control.

Neuroprotective and Neurological Activities

Benzoxazolone derivatives have shown potential in the context of neurodegenerative diseases and other neurological conditions.[1][22][23]

One of the key targets for benzoxazolone derivatives in the central nervous system is the 18 kDa translocator protein (TSPO), which is involved in neurosteroidogenesis and has been implicated in anxiety and other psychiatric disorders.[24] Some derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[22][25]

For TSPO ligands, various substituents at the amide and C-5 positions of the benzoxazolone ring have been explored to optimize binding affinity.[24] In the case of cholinesterase inhibitors, benzoxazole-oxadiazole derivatives have been found to be active, with some analogues showing greater potency than the standard drug, Donepezil.[25] The presence of a nitro group on the aryl rings of these derivatives was found to be particularly effective.[25]

| Compound | Target | IC50 (µM) | Reference |

| Analogue 2 (di-nitro) | AChE | 6.40 ± 1.10 | [25] |

| Analogue 15 | AChE | 5.80 ± 2.18 | [25] |

| Analogue 16 | AChE | 6.90 ± 1.20 | [25] |

| Donepezil (Standard) | AChE | 33.65 ± 3.50 | [25] |

| Analogue 2 (di-nitro) | BuChE | 7.50 ± 1.20 | [25] |

| Analogue 15 | BuChE | 7.20 ± 2.30 | [25] |

| Analogue 16 | BuChE | 7.60 ± 2.10 | [25] |

| Donepezil (Standard) | BuChE | 35.80 ± 4.60 | [25] |

This spectrophotometric method is widely used to screen for inhibitors of AChE and BuChE.

1. Reagent Preparation:

- Phosphate buffer (pH 8.0).

- Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

- AChE or BuChE enzyme solution.

- Benzoxazolone derivative solutions at various concentrations.

2. Assay Procedure:

- In a 96-well plate, add buffer, DTNB solution, and the test compound solution.

- Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

- Initiate the reaction by adding the substrate (ATCI or BTCI).

3. Data Measurement:

- Measure the absorbance at 412 nm at regular intervals using a microplate reader.

- The rate of the reaction is proportional to the enzyme activity.

- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Part 2: Conclusion and Future Directions

The benzoxazolone scaffold is a remarkably versatile platform in drug discovery, giving rise to derivatives with a wide spectrum of biological activities. The ease of chemical modification on both the benzene and oxazolone rings allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for various biological targets.[1]

Future research should focus on elucidating the precise mechanisms of action for the diverse biological effects of benzoxazolone derivatives. Further optimization of their pharmacokinetic properties is also crucial for their development as clinical candidates. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents for a multitude of diseases.

References

-

Synthesis and biological profile of benzoxazolone derivatives - PubMed. (2023-06-28). [Link]

-

Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed. (2013-04-15). [Link]

-

Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed. (2012-09-15). [Link]

-

Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed. [Link]

-

Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives - FABAD Journal of Pharmaceutical Sciences. [Link]

-

2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed. [Link]

-

Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. [Link]

-

Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. [Link]

-

Synthesis and biological profile of benzoxazolone derivatives - Semantic Scholar. [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. [Link]

-

Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. [Link]

-

Full article: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - Taylor & Francis Online. [Link]

-

4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed. [Link]

-

Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. [Link]

-

Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors | ACS Omega - ACS Publications. [Link]

-

Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. [Link]

-

Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF - ResearchGate. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Targeting disease with benzoxazoles: a comprehensive review of recent developments. [Link]

-

Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. [Link]

-

Marketed drugs containing benzoxazole | Download Scientific Diagram - ResearchGate. [Link]

-

Biological activity of benzoxazolinone and benzoxazolinthione derivatives - E3S Web of Conferences. [Link]

-

Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. [Link]

-

Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches - NIH. [Link]

- US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments - Google P

-

Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed. [Link]

-

Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed. [Link]

-

Benzoxazole Derivatives Research Articles - Page 1 | R Discovery. [Link]

-

Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment | Journal of Pharmaceutical Research International. [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review - International Journal of Research in Engineering, Science and Management - IJRESM. [Link]

-

Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review | Asian Journal of Pharmaceutical and Health Sciences. [Link]

-

Structure activity relationship of benzoxazole derivatives - ResearchGate. [Link]

-

Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC - NIH. [Link]

-

Structure activity relationship of the synthesized compounds - ResearchGate. [Link]

-

Commercialized and clinically potent molecules based on the benzoxazolone pharmacophore. - ResearchGate. [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journal.ijresm.com [journal.ijresm.com]

- 19. ajphs.com [ajphs.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments - Google Patents [patents.google.com]

- 22. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazolone Nucleus: A Privileged Scaffold in Drug Discovery and a Deep Dive into its Potential Mechanisms of Action

Abstract

The 1,3-benzoxazol-2(3H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of benzoxazolone derivatives, with a specific focus on 5-Amino-3-methyl-1,3-benzoxazol-2(3H)-one. While direct, comprehensive mechanistic studies on this specific molecule are limited in publicly available literature, this paper will synthesize the current understanding of the broader benzoxazolone class to infer its likely biological targets and signaling pathway modulation. We will delve into the established anti-inflammatory, antimicrobial, and analgesic properties of this chemical family, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Benzoxazolone Core

The benzoxazolone nucleus, characterized by a fused benzene and oxazolone ring system, represents a "privileged scaffold" in drug discovery.[1][2][3] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an attractive starting point for the design of novel therapeutics.[1][2] This structural motif is found in a variety of biologically active compounds, both naturally occurring and synthetic, and has been successfully incorporated into pharmaceuticals with diverse applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][4]

This guide will focus on elucidating the molecular mechanisms that underpin these activities, with the goal of providing a foundational understanding for the future investigation of specific derivatives like this compound.

Anti-inflammatory Mechanism of Action: Targeting Key Signaling Cascades

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Benzoxazolone derivatives have demonstrated potent anti-inflammatory effects, and research points to their modulation of critical inflammatory pathways.[5][6]

Inhibition of the MAPK/NF-κB/iNOS Signaling Pathway

A primary mechanism by which benzoxazolone derivatives exert their anti-inflammatory effects is through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] This cascade is crucial for the production of pro-inflammatory mediators.

-

Lipopolysaccharide (LPS)-induced inflammation: In cellular models of inflammation, such as LPS-stimulated RAW 264.7 macrophages, certain benzoxazolone derivatives have been shown to significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5]

-

Molecular Targets: This reduction is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and inhibiting the phosphorylation of key MAPK proteins, p38 and Extracellular signal-regulated kinase (ERK).[5] The subsequent translocation of the NF-κB p65 subunit to the nucleus is also suppressed, preventing the transcription of pro-inflammatory genes.[5]

Figure 1: Proposed Anti-inflammatory Signaling Pathway of Benzoxazolone Derivatives

Caption: A standard workflow for assessing the antimicrobial potency of a compound.

Analgesic Mechanism of Action: Targeting Pain Pathways

The analgesic properties of benzoxazolone derivatives are closely linked to their anti-inflammatory effects, but may also involve distinct mechanisms. [7][8][9]

Inhibition of Prostaglandin Synthesis

As mentioned previously, the inhibition of COX enzymes by benzoxazolone derivatives reduces the production of prostaglandins, which are not only inflammatory mediators but also potent sensitizers of nociceptors (pain-sensing neurons). [4][7]

Modulation of Other Pain-Related Targets

-

Monoacylglycerol Lipase (MAGL) Inhibition: Some novel benzoxazolone derivatives have been designed and evaluated as inhibitors of monoacylglycerol lipase (MAGL). [10]MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in modulating pain and inflammation. Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic effects.

-

Piperazine-Mediated Effects: The incorporation of a piperazine moiety into the benzoxazolone scaffold has been shown to enhance analgesic activity. [1]This is thought to be due to the modulation of immune responses and direct inhibition of pain signaling pathways. [1]

Hypothetical Mechanism of Action for this compound

Based on the established mechanisms of action for the broader benzoxazolone class, we can hypothesize the potential biological activities and molecular targets of this compound. The presence of the amino group at the 5-position and the methyl group at the 3-position will influence the molecule's electronic properties and steric hindrance, which in turn will affect its binding affinity to various biological targets.

-

Anti-inflammatory Activity: It is highly probable that this compound will exhibit anti-inflammatory properties through the inhibition of the MAPK/NF-κB pathway. The amino group could potentially form hydrogen bonds with key residues in the active sites of kinases like p38 and ERK, or with MD2.

-

Antimicrobial Activity: The core benzoxazolone structure suggests potential antibacterial activity via DNA gyrase inhibition and antifungal activity through disruption of the fungal cell membrane. The specific substitutions will modulate the potency and spectrum of this activity.

-

Analgesic Activity: Given the structural similarities to other analgesic benzoxazolones, it is plausible that this compound could inhibit COX enzymes or other pain-related targets.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

In Vitro Anti-inflammatory Assays

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

LPS Stimulation: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour. Subsequently, stimulate with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Quantification: Measure the levels of IL-6, TNF-α, and IL-1β in the supernatant using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to assess the expression levels of iNOS, and the phosphorylation status of p38, ERK, and IκBα, as well as the nuclear translocation of NF-κB p65.

In Vitro Antimicrobial Assays

-

Minimum Inhibitory Concentration (MIC) Determination: Use the broth microdilution method according to CLSI guidelines. Prepare two-fold serial dilutions of the compound in a 96-well plate. Inoculate with a standardized suspension of the test bacteria or fungi. The MIC is the lowest concentration that inhibits visible growth after incubation.

-

DNA Gyrase Inhibition Assay: Utilize a commercial DNA gyrase supercoiling assay kit to assess the direct inhibitory effect of the compound on the enzyme's activity.

-

Ergosterol Quantification: For antifungal mechanism studies, treat fungal cells with the compound and extract sterols. Quantify the ergosterol content using spectrophotometry or HPLC.

Conclusion

The benzoxazolone scaffold is a cornerstone in the development of new therapeutic agents. While the specific mechanism of action for this compound remains to be fully elucidated, the extensive research on related derivatives provides a strong predictive framework. It is anticipated that this compound will exhibit a range of biological activities, likely mediated through the modulation of key inflammatory, microbial, and pain-related pathways. The experimental approaches outlined in this guide offer a clear path for future research to precisely define its molecular targets and therapeutic potential.

References

-

4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological profile of benzoxazolone derivatives. (2023). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed. Retrieved January 17, 2026, from [Link]

-

In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]

-